Pregnan-20-one, 3,17-dihydroxy-
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Overview
Description
Pregnan-20-one, 3,17-dihydroxy- is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17α position. This compound is synthesized by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . It plays a crucial role in the biosynthesis of various steroid hormones and serves as a prohormone in the formation of dehydroepiandrosterone (DHEA) and 17α-hydroxyprogesterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary synthetic route for Pregnan-20-one, 3,17-dihydroxy- involves the hydroxylation of pregnenolone at the C17α position. This reaction is catalyzed by the enzyme 17α-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .
Industrial Production Methods: Industrial production of Pregnan-20-one, 3,17-dihydroxy- typically involves biotechnological methods using microbial or enzymatic systems to achieve the hydroxylation of pregnenolone. These methods are preferred due to their specificity and efficiency .
Types of Reactions:
Oxidation: Pregnan-20-one, 3,17-dihydroxy- can undergo oxidation to form 17α-hydroxyprogesterone.
Reduction: It can be reduced to form pregnenolone.
Substitution: Various substitution reactions can occur at the hydroxyl group at the C17α position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: 17α-Hydroxyprogesterone
Reduction: Pregnenolone
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pregnan-20-one, 3,17-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroid hormones.
Medicine: It is used in the diagnosis of congenital adrenal hyperplasia and other endocrine disorders.
Industry: It is utilized in the production of steroid-based pharmaceuticals and other related compounds.
Mechanism of Action
Pregnan-20-one, 3,17-dihydroxy- exerts its effects primarily through its role as a prohormone. It is converted to dehydroepiandrosterone (DHEA) by the enzyme 17,20 lyase and to 17α-hydroxyprogesterone by 3α-hydroxysteroid dehydrogenase . These conversions are crucial steps in the biosynthesis of sex steroids and glucocorticoids. The compound also acts as a neuromodulator in the central nervous system, influencing various physiological processes .
Comparison with Similar Compounds
Pregnenolone: The precursor to Pregnan-20-one, 3,17-dihydroxy-, involved in the biosynthesis of various steroid hormones.
17α-Hydroxyprogesterone: A product of the oxidation of Pregnan-20-one, 3,17-dihydroxy-, involved in the biosynthesis of glucocorticoids and androgens.
Dehydroepiandrosterone (DHEA): A product of the conversion of Pregnan-20-one, 3,17-dihydroxy-, serves as a precursor to sex steroids.
Uniqueness: Pregnan-20-one, 3,17-dihydroxy- is unique due to its dual role as both a prohormone and a neuromodulator. Its involvement in multiple biosynthetic pathways and its regulatory functions in the central nervous system distinguish it from other similar compounds .
Properties
CAS No. |
40248-23-5 |
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Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[(8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14?,15?,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
LKQDFQLSEHWIRK-JAMIXBCGSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Synonyms |
17-(1-ketoethyl)androstane-3,17-diol 17-hydroxypregnanolone 17-hydroxypregnanolone, (3alpha)-isomer 17-hydroxypregnanolone, (3alpha,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3alpha,5beta)-isomer 17-hydroxypregnanolone, (3beta,5alpha,14beta,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5beta)-isomer 17-OH-Polone 3 alpha,17 alpha-dihydroxy-5 alpha-pregnan-20-one 3 alpha,17 alpha-dihydroxy-5 beta-pregnan-20-one 5 beta-pregnane-3 alpha,17alpha-diol-20-one allopregnane-3 beta,17 alpha-diol-20-one |
Origin of Product |
United States |
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